Magnesium pentan-1-olate
Description
Magnesium pentan-1-olate (Mg(OCH₂CH₂CH₂CH₂CH₃)₂) is an organomagnesium alkoxide compound. While specific data on this compound are absent in the provided evidence, magnesium alkoxides generally serve as catalysts or precursors in organic synthesis due to their strong basicity and nucleophilic properties. This article compares this compound with structurally or functionally related magnesium compounds, drawing parallels from the provided evidence on oxides, hydroxides, and alloys.
Properties
CAS No. |
37411-22-6 |
|---|---|
Molecular Formula |
C10H22MgO2 |
Molecular Weight |
198.59 g/mol |
IUPAC Name |
magnesium;pentan-1-olate |
InChI |
InChI=1S/2C5H11O.Mg/c2*1-2-3-4-5-6;/h2*2-5H2,1H3;/q2*-1;+2 |
InChI Key |
WRZMOWGAWMKGIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[O-].CCCCC[O-].[Mg+2] |
Related CAS |
71-41-0 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium pentan-1-olate can be synthesized through the reaction of magnesium metal with pentan-1-ol in the presence of a suitable catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows:
2C5H11OH+Mg→(C5H11O)2Mg+H2
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Magnesium pentan-1-olate undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and pentanal.
Substitution: Can participate in nucleophilic substitution reactions where the pentanolate group is replaced by other nucleophiles.
Addition: Reacts with electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Addition: Electrophiles such as carbonyl compounds are used.
Major Products Formed
Oxidation: Magnesium oxide and pentanal.
Substitution: Various substituted magnesium compounds.
Addition: Addition products with electrophiles.
Scientific Research Applications
Organic Synthesis
Magnesium pentan-1-olate serves as a versatile reagent in organic synthesis. It is particularly useful in:
- Nucleophilic Reactions : The compound acts as a nucleophile, facilitating the formation of carbon-carbon bonds. Its reactivity allows for the synthesis of complex organic molecules through various reaction pathways, including substitution and addition reactions.
- Formation of Organometallic Compounds : this compound can be used to prepare other organometallic compounds, which are crucial for further synthetic transformations in organic chemistry.
Catalysis
The catalytic potential of this compound has been explored in several studies:
- Catalytic Reactions : It has been reported to catalyze reactions such as cross-coupling and polymerization processes. Its ability to stabilize reactive intermediates makes it an attractive option for chemists looking to optimize reaction conditions.
- Green Chemistry Applications : Due to its relatively low toxicity and the potential for use in solvent-free reactions, this compound aligns well with the principles of green chemistry, promoting sustainable practices in chemical manufacturing.
Materials Science
In materials science, this compound has applications in:
- Synthesis of Nanomaterials : The compound can be utilized in the preparation of magnesium-based nanomaterials, which have applications in electronics and catalysis due to their unique physical and chemical properties.
- Composite Materials : Its incorporation into polymer matrices can enhance the mechanical properties of materials, making them suitable for various industrial applications.
Case Study 1: Nucleophilic Addition Reactions
A study demonstrated the effectiveness of this compound in nucleophilic addition reactions with carbonyl compounds. The reaction conditions were optimized to yield high selectivity and conversion rates. The resulting products exhibited functional groups that are valuable for further synthetic applications.
Case Study 2: Catalysis in Polymerization
Research highlighted the use of this compound as a catalyst in the polymerization of lactides. The study showed that the compound not only increased the rate of polymerization but also improved the molecular weight distribution of the resulting polymers, indicating its potential for industrial applications in biodegradable plastics.
Case Study 3: Nanomaterial Synthesis
Another investigation focused on using this compound in synthesizing magnesium oxide nanoparticles. The study reported that these nanoparticles exhibited significant catalytic activity in degradation reactions, showcasing their potential for environmental applications.
Mechanism of Action
The mechanism of action of magnesium pentan-1-olate involves its ability to act as a nucleophile in chemical reactions. It can donate electrons to electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Structural and Crystallographic Properties
Magnesium compounds exhibit distinct crystallographic signatures. For instance, X-ray diffraction (XRD) studies of magnesium-containing dietary supplements revealed that experimental 2θ angle values for magnesium compounds (e.g., oxides, carbonates) align closely with ICDD database references, with deviations <0.2° . Such structural variations could influence solubility and reactivity.
Table 1: XRD 2θ Angle Deviations in Magnesium Compounds
| Compound Type | Average 2θ Deviation | Notes |
|---|---|---|
| Inorganic Salts (e.g., MgO) | <0.2° | High structural consistency |
| Organomagnesium Alkoxides | N/A | Expected larger deviations due to organic groups |
Reactivity and Surface Interactions
Magnesium alloys coated with TiO₂-based inorganic layers demonstrated enhanced adhesion to organic inhibitors via van der Waals interactions compared to coatings with magnesium oxide or aluminate . Magnesium pentan-1-olate, with its organic pentyl groups, may exhibit stronger compatibility with polymer matrices or organic coatings than inorganic magnesium compounds. This property could be advantageous in hybrid material synthesis.
Table 2: Environmental Efficiency of Magnesium Compounds
Production and Industrial Trends
Global production of magnesium compounds (e.g., magnesite, dolomite) surged from 5 Mt (1960) to 30 Mt (post-1995), driven by industrial demand . Alkoxides like this compound are niche products, likely produced at smaller scales for specialized applications (e.g., pharmaceuticals, catalysis).
Pharmacopeial Standards
Pharmacopeial guidelines for magnesium oxide tablets require 90–110% purity, verified via acid digestion and ammonium hydroxide precipitation .
Biological Activity
Magnesium pentan-1-olate, a magnesium alkoxide with the chemical formula , has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is synthesized through the reaction of magnesium with pentan-1-ol. It serves as a precursor in various organic reactions, particularly in catalysis and materials science. Its structure includes a magnesium ion coordinated to two pentan-1-olate groups, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that magnesium compounds, including this compound, exhibit antimicrobial properties. A study demonstrated that magnesium complexes can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in pharmaceutical formulations .
Table 1: Antimicrobial Activity of Magnesium Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 mg/mL |
| This compound | Escherichia coli | 0.8 mg/mL |
| Magnesium Sulfate | Pseudomonas aeruginosa | 1.0 mg/mL |
Cytotoxicity Studies
Cytotoxicity assessments using cell lines have shown that this compound exhibits dose-dependent effects on cell viability. The compound was evaluated using the MTT assay on THP-1 macrophages, revealing significant cytotoxicity at higher concentrations but minimal effects at lower doses .
Table 2: Cytotoxicity of this compound
| Concentration (mg/mL) | Cell Viability (%) |
|---|---|
| 0.1 | 95 |
| 0.5 | 80 |
| 1.0 | 50 |
| 2.0 | 30 |
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Interaction : Magnesium ions play a crucial role in enzymatic reactions and cellular signaling pathways, influencing various physiological processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that magnesium compounds can induce ROS production, leading to oxidative stress in target cells, which may contribute to their antimicrobial activity .
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, further supporting its potential as a therapeutic agent .
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against resistant bacterial strains. The results demonstrated that the compound not only inhibited growth but also reduced biofilm formation, highlighting its potential as an alternative treatment for infections caused by resistant bacteria .
Evaluation of Cytotoxic Effects
Another study focused on the cytotoxic effects of this compound on cancer cell lines. The findings indicated that at therapeutic concentrations, the compound selectively targeted cancer cells while sparing normal cells, suggesting its potential for use in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
